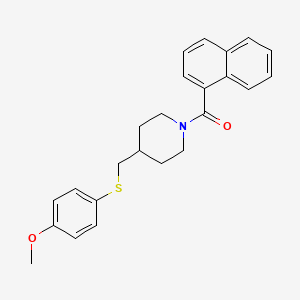

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone

Description

The compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone features a piperidinyl methanone core substituted with a (4-methoxyphenyl)thio methyl group and a naphthalen-1-yl moiety. Its structure combines a lipophilic naphthalene system, a sulfur-containing thioether linkage, and a methoxy-substituted aromatic ring.

Properties

IUPAC Name |

[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO2S/c1-27-20-9-11-21(12-10-20)28-17-18-13-15-25(16-14-18)24(26)23-8-4-6-19-5-2-3-7-22(19)23/h2-12,18H,13-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBGKUKLFCOIPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that many compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Similar compounds, such as indole derivatives, interact with their targets, leading to changes in the biological activities mentioned above.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidinyl Methanone Cores

(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone

- Key Differences : Lacks the thioether linkage and naphthalene system.

- Properties: Exhibits enhanced nonlinear optical (NLO) properties due to electron-donating methyl groups on both the phenyl and piperidine rings .

- Relevance : Highlights the impact of substituents on electronic properties; methoxy groups in the target compound may similarly influence reactivity and binding interactions.

(3-Hydroxy-4-(phenylthio)phenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone (Compound 24, )

- Key Differences : Contains a trifluoromethylpyridinyl thio group instead of naphthalene.

- Properties : Demonstrates higher metabolic stability (retention time = 15.068 min in HPLC) due to the electron-withdrawing CF₃ group .

- Relevance : Suggests that the target compound’s methoxy group may reduce stability compared to CF₃ but improve solubility.

Naphthalene-Containing Analogues

Trioxifen ()

- Structure : Dihydronaphthalenyl ketone with a pyrrolidinyl ethoxy group.

- Activity : Binds estrogen receptors as an antiestrogen .

- Relevance : The target compound’s naphthalene may confer similar hydrophobic interactions, though its thioether and piperidine groups could alter selectivity.

1-(1-(3-Methoxyphenyl)-4-(naphthalen-1-yloxy)but-2-yn-1-yl)-4-phenylpiperidine ()

Thioether-Containing Analogues

1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone ()

- Structure: Shares the (4-methoxyphenyl)thio methyl-piperidine motif but replaces naphthalene with thiophen-2-yl ethanone.

- Properties : Molecular weight = 361.5; Smiles:

COc1ccc(SCC2CCN(C(=O)Cc3ccs3)CC2)cc1. - Relevance : Demonstrates modularity in substituent design for tuning bioactivity.

(2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone ()

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Thioether vs. Ether Linkages : Thioether-containing compounds (e.g., ) show improved metabolic stability over ethers, suggesting the target compound may resist enzymatic degradation better than oxygen-linked analogs .

- Substituent Effects : Methoxy groups (electron-donating) may reduce oxidative metabolism compared to CF₃ groups (electron-withdrawing), as seen in .

Q & A

Basic: What synthetic methodologies are recommended for preparing (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:

- Stepwise Synthesis :

- Core Piperidine Formation : Start with functionalizing piperidine via nucleophilic substitution. For example, introduce a thioether group using 4-methoxyphenylthiol under basic conditions (e.g., K₂CO₃ in DMF) .

- Methanone Coupling : Attach the naphthalen-1-yl group via Friedel-Crafts acylation or Pd-catalyzed cross-coupling, depending on the reactivity of intermediates. Evidence from similar methanone syntheses suggests using AlCl₃ as a Lewis catalyst for acylation .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

- Optimization :

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm the piperidinyl, thioether, and naphthalenyl moieties. For example, the methoxy group (4-methoxyphenyl) appears as a singlet at ~3.8 ppm in ¹H NMR .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., calculated for C₂₄H₂₃NO₂S: 397.14 g/mol).

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced: How does the 4-methoxyphenylthio substituent influence the compound’s electronic and steric properties?

Methodological Answer:

- Electronic Effects :

- The methoxy group is electron-donating, enhancing the thioether’s nucleophilicity. This can be quantified via Hammett σ constants (σₚ = -0.27 for OMe), affecting reaction rates in subsequent derivatization .

- Steric Considerations :

- The bulky 4-methoxyphenylthio group may hinder access to the piperidine nitrogen, impacting biological activity. Molecular modeling (e.g., DFT calculations) can predict steric clashes .

- Experimental Validation :

- Compare reactivity with analogs lacking the methoxy group (e.g., using TLC to monitor reaction progress) .

Advanced: What strategies prevent decomposition of this compound during long-term storage?

Methodological Answer:

- Storage Conditions :

- Stability Monitoring :

- Perform periodic HPLC analysis (every 3–6 months) to detect degradation products. A >5% impurity threshold warrants repurification .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity Verification :

- Reanalyze compound batches via HPLC and NMR to rule out impurities (e.g., oxidized thioether byproducts) .

- Assay Conditions :

- Standardize solvent (e.g., DMSO concentration ≤0.1% to avoid cellular toxicity) and replicate experiments across multiple cell lines .

- Solubility Testing :

- Use dynamic light scattering (DLS) to confirm solubility in biological buffers. Poor solubility may lead to false-negative results .

Advanced: What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The naphthalenyl group may engage in π-π stacking with aromatic residues .

- QSAR Modeling :

- Train models using analogs with known activity data. Focus on descriptors like logP (lipophilicity) and polar surface area .

- Validation :

- Cross-check predictions with experimental SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.